An In-Depth Technical Guide to Phenanthren-9-ylmethanol: Structure, Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to Phenanthren-9-ylmethanol: Structure, Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Phenanthrene Scaffold in Medicinal Chemistry
The phenanthrene nucleus, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings, is a privileged scaffold in medicinal chemistry.[1] Its rigid, planar structure provides a unique framework for the design of molecules with diverse biological activities. Numerous natural products, including alkaloids like morphine and codeine, feature the phenanthrene core, highlighting its evolutionary selection as a pharmacologically relevant motif.[1] Synthetic derivatives of phenanthrene have also demonstrated a wide array of therapeutic properties, including analgesic, antitussive, antimalarial, and cytotoxic effects.[1] This guide focuses on a key derivative, phenanthren-9-ylmethanol, providing a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and its emerging role as a versatile building block in the development of novel therapeutic agents.
Part 1: Molecular Structure and Physicochemical Properties
IUPAC Nomenclature and Structural Elucidation
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is phenanthren-9-ylmethanol . It is also commonly referred to as 9-hydroxymethylphenanthrene. The molecule consists of a phenanthrene ring system with a hydroxymethyl (-CH₂OH) group substituted at the 9-position.
Caption: Molecular Structure of Phenanthren-9-ylmethanol.
Physicochemical Properties
A summary of the key physicochemical properties of phenanthren-9-ylmethanol is presented in the table below. These properties are crucial for understanding its behavior in various experimental settings, including its solubility, reactivity, and potential for formulation into drug delivery systems.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂O | |
| Molecular Weight | 208.26 g/mol | |
| CAS Number | 4707-72-6 | |
| Appearance | White to off-white solid | Generic Material Safety Data Sheets |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and methanol. | Inferred from general properties of similar aromatic alcohols. |
Part 2: Synthesis of Phenanthren-9-ylmethanol
The synthesis of phenanthren-9-ylmethanol is a critical process for its utilization in research and drug development. A common and effective method involves a two-step sequence starting from the commercially available phenanthrene-9-carboxylic acid.
Caption: Synthetic workflow for phenanthren-9-ylmethanol.
Step 1: Esterification of Phenanthrene-9-carboxylic Acid
The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. This is a standard esterification reaction that can be achieved through several methods. A common laboratory procedure involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid. Alternatively, for a more reactive approach, the carboxylic acid can be converted to its acid chloride using thionyl chloride (SOCl₂) followed by reaction with methanol.
Step 2: Reduction of Methyl phenanthrene-9-carboxylate to Phenanthren-9-ylmethanol
The second step is the reduction of the methyl ester to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly employed for this transformation.[2] The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere.
Experimental Protocol: Reduction of Methyl phenanthrene-9-carboxylate
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Materials:
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Methyl phenanthrene-9-carboxylate
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Lithium aluminum hydride (LiAlH₄)
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Anhydrous tetrahydrofuran (THF)
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1 M Hydrochloric acid (HCl)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Dichloromethane (CH₂Cl₂)
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Hexane
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Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF.
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Cool the suspension to 0 °C using an ice bath.
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Dissolve methyl phenanthrene-9-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 1 M HCl until the solution becomes acidic.
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Extract the aqueous layer with dichloromethane (3 x 50 mL).
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Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.
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Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure phenanthren-9-ylmethanol.
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Part 3: Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (typically δ 7.5-9.0 ppm) corresponding to the protons of the phenanthrene ring system. A characteristic singlet or a slightly split signal for the methylene protons (-CH₂OH) would be expected in the range of δ 4.5-5.5 ppm. The hydroxyl proton (-OH) will appear as a broad singlet, and its chemical shift will be concentration and solvent dependent.
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¹³C NMR: The carbon NMR spectrum will display a number of signals in the aromatic region (δ 120-140 ppm) corresponding to the fourteen carbons of the phenanthrene core. The methylene carbon (-CH₂OH) is expected to have a characteristic signal in the aliphatic region, typically around δ 60-70 ppm.
Mass Spectrometry (MS)
The mass spectrum of phenanthren-9-ylmethanol will show a molecular ion peak (M⁺) at m/z = 208, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the hydroxyl group (-OH) or the entire hydroxymethyl group (-CH₂OH), leading to fragment ions at m/z = 191 and m/z = 178, respectively.
Part 4: Applications in Drug Development
Phenanthren-9-ylmethanol serves as a pivotal starting material for the synthesis of more complex molecules with potential therapeutic applications, particularly in the field of oncology.
Precursor for Phenanthrene-based Tylophorine (PBT) Analogs
A significant application of phenanthren-9-ylmethanol is in the synthesis of phenanthrene-based tylophorine (PBT) analogs. Tylophorine is a natural alkaloid known for its potent cytotoxic activity.[3] By modifying the structure of phenanthren-9-ylmethanol, researchers have developed novel PBT analogs with enhanced anticancer properties.[4]
Synthesis of PBT Analogs from Phenanthren-9-ylmethanol:
The synthesis typically involves the conversion of the hydroxyl group of phenanthren-9-ylmethanol to a good leaving group, such as a bromide, followed by nucleophilic substitution with various amine-containing moieties.
Caption: General synthetic route to PBT analogs from phenanthren-9-ylmethanol.
Mechanism of Action of PBT Analogs
Studies on PBT analogs derived from phenanthren-9-ylmethanol have revealed their potential to inhibit key signaling pathways implicated in cancer progression. Specifically, these compounds have been shown to suppress the activation of the Akt and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathways.[5]
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Akt Signaling Pathway: The Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers. Inhibition of this pathway by PBT analogs can lead to the induction of apoptosis (programmed cell death) in cancer cells.
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NF-κB Signaling Pathway: The NF-κB pathway plays a critical role in inflammation and cell survival. Its constitutive activation in cancer cells contributes to their resistance to apoptosis and promotes their proliferation and metastasis. By inhibiting NF-κB, PBT analogs can sensitize cancer cells to other therapeutic agents and inhibit tumor growth.
The development of these PBT analogs from phenanthren-9-ylmethanol highlights its importance as a scaffold for generating novel anticancer drug candidates with well-defined mechanisms of action.
Conclusion
Phenanthren-9-ylmethanol is a molecule of significant interest to researchers in medicinal chemistry and drug development. Its well-defined molecular structure, accessible synthesis, and its role as a versatile precursor for a range of biologically active compounds, particularly potent anticancer agents, underscore its importance. This technical guide has provided a comprehensive overview of its key characteristics and applications, aiming to facilitate its further exploration and utilization in the quest for novel therapeutics. The continued investigation of phenanthren-9-ylmethanol and its derivatives holds considerable promise for the discovery of new and effective treatments for various diseases.
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